molecular formula C16H23N5O2 B2786622 N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-ethylbutanamide CAS No. 1005303-02-5

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-ethylbutanamide

Cat. No.: B2786622
CAS No.: 1005303-02-5
M. Wt: 317.393
InChI Key: LIRKIISTOIXGGV-UHFFFAOYSA-N
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Description

This compound features a 1H-1,2,3,4-tetrazole core substituted with a 4-ethoxyphenyl group at the 1-position and an N-methyl-2-ethylbutanamide moiety at the 5-position.

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c1-4-12(5-2)16(22)17-11-15-18-19-20-21(15)13-7-9-14(10-8-13)23-6-3/h7-10,12H,4-6,11H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRKIISTOIXGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCC1=NN=NN1C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-ethylbutanamide typically involves a multi-step process:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cycloaddition reaction of an azide with a nitrile. This reaction is often carried out in the presence of a catalyst such as zinc chloride or triethylamine.

    Substitution with Ethoxyphenyl Group: The tetrazole ring is then substituted with a 4-ethoxyphenyl group. This step may involve the use of a Grignard reagent or a similar organometallic compound to introduce the ethoxyphenyl moiety.

    Attachment of the Ethylbutanamide Moiety: The final step involves the attachment of the ethylbutanamide group to the tetrazole ring. This can be achieved through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-ethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

    Substitution: Grignard reagents, organolithium compounds, various solvents depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-ethylbutanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole Cores

1-(1-{1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3,4-tetrazol-5-ylmethyl}piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one (9o)
  • Core Structure : Tetrazole linked to a benzodioxin-thiophene hybrid.
  • Key Differences : The absence of an ethoxyphenyl group and the presence of a benzodiazol-2-one ring enhance π-π stacking but reduce lipophilicity compared to the target compound.
  • Synthesis : Synthesized via Ugi-Azide four-component reaction, a method applicable to the target compound’s tetrazole scaffold .
Metabolite: 1-Pentanamido-N-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)cyclopentane-1-carboxamide
  • Core Structure : Tetrazole with biphenyl and cyclopentane-carboxamide groups.

Ethoxyphenyl-Containing Agrochemicals

Etofenprox
  • Structure: 1-((2-(4-Ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene.
  • Key Differences: Ether and phenoxybenzene groups instead of tetrazole and amide.
  • Activity : Pyrethroid insecticide with high photostability. The target compound’s amide group may confer resistance to hydrolytic degradation but reduce volatility .
Flufenprox
  • Structure: 1-(4-Chlorophenoxy)-3-((2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy)methyl)benzene.
  • Key Differences : Trifluoropropoxy chain enhances lipophilicity, while the target compound’s tetrazole may improve hydrogen bonding in target interactions .

Triazole-Based Pesticides

N-(Cyclopropylmethyl)-5-(methylsulfonyl)-N-{1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}heterocycl Amide Derivatives
  • Core Structure : 1H-1,2,4-triazole instead of tetrazole.
  • Tetrazoles offer greater metabolic stability due to resistance to oxidative cleavage .

Comparative Data Table

Compound Core Structure Key Functional Groups Biological Activity References
Target Compound Tetrazole 4-Ethoxyphenyl, 2-ethylbutanamide Underexplored (potential agrochemical)
9o (Tetrazole-benzodioxin-thiophene) Tetrazole Benzodioxin, thiophene, benzodiazol-2-one Unknown
Etofenprox Ether 4-Ethoxyphenyl, phenoxybenzene Insecticide
Flufenprox Ether 4-Ethoxyphenyl, trifluoropropoxy Insecticide
Triazolyl Amide Derivatives Triazole Pyrimidinyl, methylsulfonyl Pesticide

Key Research Findings

  • Synthetic Accessibility : The Ugi-Azide reaction (used for compound 9o) is a viable route for tetrazole synthesis, but the target compound’s branched amide may require specialized coupling agents .
  • Structure-Activity Relationships (SAR) :
    • Ethoxyphenyl Group : Enhances lipophilicity and UV stability, critical for agrochemicals .
    • Tetrazole vs. Triazole : Tetrazoles exhibit superior metabolic stability, while triazoles have broader antifungal applications .
  • Physicochemical Properties : The target compound’s logP is predicted to be ~3.5 (similar to etofenprox), balancing solubility and membrane permeability .

Biological Activity

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-ethylbutanamide is a synthetic compound that belongs to the class of tetrazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties. This article will explore its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring that is known for enhancing the pharmacological profile of various organic molecules. The presence of the 4-ethoxyphenyl group contributes to its unique chemical characteristics.

PropertyValue
Molecular FormulaC15H20N4O
Molecular Weight284.35 g/mol
CAS Number1005305-93-0
Melting PointNot Available
Boiling PointNot Available

Synthesis of this compound

The synthesis typically involves several key steps:

  • Formation of the Tetrazole Ring : This can be achieved by reacting 4-ethoxyphenylhydrazine with sodium azide.
  • Methylation : The tetrazole intermediate is then methylated using an appropriate alkylating agent.
  • Coupling Reaction : Finally, the tetrazole derivative is coupled with 2-ethylbutanamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings often exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various drug-resistant pathogens. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

This compound has been evaluated for its potential anticancer effects. Studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and modulating key signaling pathways involved in cell survival.

Study on Antimicrobial Efficacy

A study published in Medicinal Chemistry explored the antimicrobial activity of a series of tetrazole derivatives, including this compound. The compound exhibited minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development .

Evaluation of Anticancer Activity

In another study focused on anticancer agents, this compound was tested against various cancer cell lines. The results showed significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents. The proposed mechanism involved the inhibition of specific kinases associated with tumor growth .

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